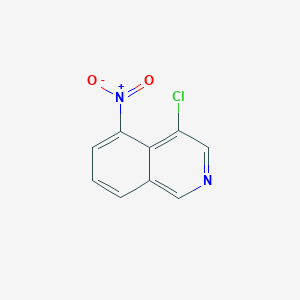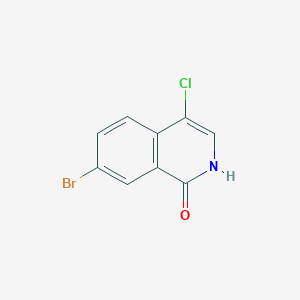
7-Bromo-4-chloroisoquinolin-1(2H)-one
Descripción general
Descripción
7-Bromo-4-chloroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolones. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloroisoquinolin-1(2H)-one is not well understood. However, it is believed to exert its biological effects by interacting with specific target molecules in cells and altering their function.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to possess antimicrobial activity against various bacterial strains. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Bromo-4-chloroisoquinolin-1(2H)-one in lab experiments is its versatility as an intermediate in the synthesis of various bioactive molecules. Additionally, it is relatively easy and cost-effective to synthesize. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on 7-Bromo-4-chloroisoquinolin-1(2H)-one. One possible direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of how it interacts with target molecules in cells. Additionally, there is potential for further optimization of the synthesis method to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
7-Bromo-4-chloroisoquinolin-1(2H)-one has been extensively used as an intermediate in the synthesis of various bioactive molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes and imaging agents for biological studies.
Propiedades
IUPAC Name |
7-bromo-4-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWRDWYNNLDIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611275 | |
| Record name | 7-Bromo-4-chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-87-2 | |
| Record name | 7-Bromo-4-chloroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40611275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
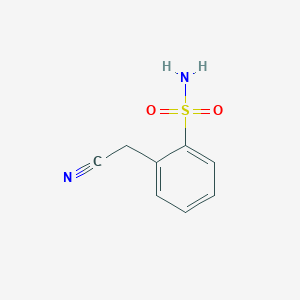
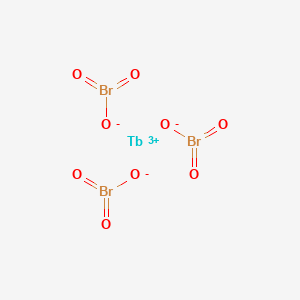

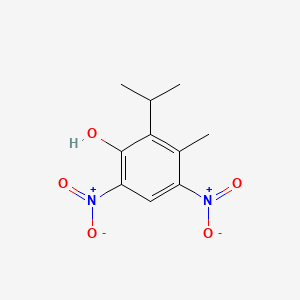

![4-[(Methylsulfonyl)amino]-N-Boc-DL-phenylalanine](/img/structure/B1628688.png)
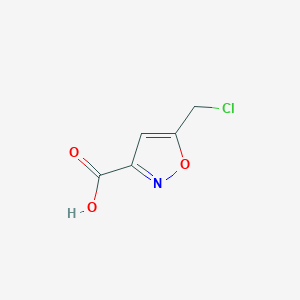
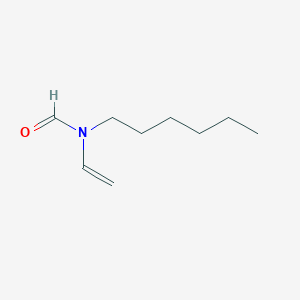
![4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde](/img/structure/B1628695.png)
